molecular formula C21H22N4O3S B11270843 4-(4-Methoxyphenyl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

4-(4-Methoxyphenyl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B11270843
M. Wt: 410.5 g/mol
InChI Key: ISDVEWJCDCKKQK-UHFFFAOYSA-N
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Description

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a pyrimidine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The pyrimidine ring can be synthesized through various methods, including the condensation of appropriate aldehydes and amines.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common reagents used in these processes include potassium carbonate, chloroform, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition can lead to increased levels of neurotransmitters like acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzenesulfonyl and methoxyphenyl substituents contribute to its potential as a therapeutic agent, particularly in targeting neurodegenerative diseases.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C21H22N4O3S/c1-28-18-9-7-17(8-10-18)20-15-21(23-16-22-20)24-11-13-25(14-12-24)29(26,27)19-5-3-2-4-6-19/h2-10,15-16H,11-14H2,1H3

InChI Key

ISDVEWJCDCKKQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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